
3-Amino-5-chloropicolinic acid
Overview
Description
3-Amino-5-chloropicolinic acid is an organic compound with the molecular formula C6H5ClN2O2. It is a derivative of picolinic acid, characterized by the presence of an amino group at the third position and a chlorine atom at the fifth position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-chloropicolinic acid typically involves the chlorination of picolinic acid followed by amination. One common method includes the reaction of 5-chloropicolinic acid with ammonia or an amine under controlled conditions to introduce the amino group at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and purification processes to ensure the compound’s purity and quality .
Chemical Reactions Analysis
Esterification and Amidation
The carboxylic acid group in 3-amino-5-chloropicolinic acid undergoes typical acid-derived reactions:
- Esterification : Reaction with alcohols in the presence of thionyl chloride (SOCl₂) or oxalyl chloride forms corresponding esters. For example, methyl 3-amino-5-chloropicolinate is synthesized via acid chloride intermediates .
- Amidation : Coupling with amines using carbodiimide reagents (e.g., EDCI/HOBt) yields amides. A study demonstrated the synthesis of N-(5-chloro-2-(trifluoromethyl)pyridin-3-yl)picolinamide derivatives .
Example Reaction Conditions :
Reagent | Product | Yield | Source |
---|---|---|---|
SOCl₂, methanol | Methyl ester | 85% | |
EDCI, HOBt, amine | Substituted picolinamide | 84% |
Benzoylation and Ring Functionalization
The amino group at the 3-position participates in nucleophilic substitution:
- Benzoylation : Reacting with benzoyl chloride forms N-benzoyl derivatives. This reaction is critical in medicinal chemistry for enhancing bioactivity .
- Suzuki Coupling : The 5-chloro substituent enables palladium-catalyzed cross-coupling with boronic acids to introduce aryl/heteroaryl groups .
Key Data :
- Benzoylation of methyl 3-amino-5-chloropicolinate achieved 90% purity after hydrolysis .
- Suzuki coupling at the 5-position requires bromine or iodine activation for optimal reactivity .
Decarboxylation
Decarboxylation occurs under acidic or thermal conditions, yielding 3-amino-5-chloropyridine:
- Kinetics : Studies show decarboxylation follows first-order kinetics with activation energy of ~120 kJ/mol in sulfuric acid .
- Mechanism : Protonation of the carboxylate group precedes CO₂ elimination, forming the aromatic amine .
Conditions :
Halogenation and Chlorination
The pyridine ring undergoes electrophilic substitution:
- Chlorination : Treatment with NaClO/HCl introduces additional chlorine atoms at the 4-position, forming 3-amino-4,5-dichloropicolinic acid .
- Side Reactions : Over-chlorination may occur with excess hypochlorite, necessitating controlled conditions .
Optimized Protocol :
Reagent | Temperature | Product | Yield |
---|---|---|---|
NaClO, HCl (10°C→25°C) | 4 hrs | 4-chloro derivative | 72% |
Salt Formation
The carboxylic acid forms salts with alkali metals or amines:
- Sodium Salt : Reaction with NaOH in ethanol/water yields the sodium salt, enhancing solubility for industrial applications .
- Hydrazine Salts : Forms hydrazinium salts with hydrazine, used as intermediates in herbicide synthesis .
Applications :
Cyclization Reactions
Under basic conditions, intramolecular cyclization forms fused heterocycles:
- With Ethyl Acrylate : Forms tricyclic structures via Michael addition and cyclization, relevant in drug discovery .
Conditions :
Hydrolysis and Stability
Scientific Research Applications
3-Amino-5-chloropicolinic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Amino-5-chloropicolinic acid involves its interaction with specific molecular targets. The amino and chlorine substituents on the pyridine ring can influence the compound’s binding affinity and specificity towards enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
- 5-Chloro-2-picolinic acid
- 4,5-Dichloropicolinic acid
- 5-Chloro-3-methylpyridine-2-carboxylic acid
- 5-Chloro-4-(difluoromethoxy)picolinic acid
- 5-Chloro-3-nitropicolinic acid
Comparison: 3-Amino-5-chloropicolinic acid is unique due to the presence of both an amino group and a chlorine atom on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, the amino group can participate in hydrogen bonding and nucleophilic reactions, while the chlorine atom can undergo substitution reactions .
Biological Activity
3-Amino-5-chloropicolinic acid (CAS No. 53636-68-3) is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and environmental science. This article delves into the compound's biological properties, mechanisms of action, and its implications in various therapeutic contexts.
- Molecular Formula : C₆H₅ClN₂O₂
- Molecular Weight : 172.57 g/mol
- Boiling Point : Not specified
- Log P (Partition Coefficient) : Ranges from -1.1 to 1.21, indicating moderate lipophilicity which may affect its absorption and distribution in biological systems .
This compound exhibits various biological activities, primarily attributed to its structural similarity to other picolinic acid derivatives. It has been studied for its potential as an inhibitor against certain pathogens and its role in modulating enzymatic activities.
Inhibition of Toxoplasma gondii
Recent studies have shown that derivatives of picolinic acid, including this compound, can inhibit the growth of Toxoplasma gondii, a significant parasite responsible for toxoplasmosis. In vitro assays revealed that compounds related to this compound demonstrated submicromolar potency against both tachyzoite and bradyzoite forms of the parasite .
Compound | Activity Against Tachyzoites | Activity Against Bradyzoites |
---|---|---|
This compound | >98% inhibition at 10 μM | Significant inhibition observed |
This dual-stage activity suggests that these compounds could be developed into effective treatments for toxoplasmosis, which remains a challenge in both human and veterinary medicine.
Environmental Impact
The compound's role extends beyond pharmacology; it has been implicated in studies regarding herbicide activity and environmental degradation processes. For instance, research indicates that picolinic acid derivatives can influence plant growth and development, affecting foliar penetration and herbicide efficacy .
Case Studies and Research Findings
- Toxicological Studies : Toxicological assessments have indicated that while this compound is not a P-glycoprotein substrate or a CYP450 enzyme inhibitor, it does exhibit some cytotoxicity at higher concentrations in human foreskin fibroblast (HFF) cells .
- Pharmacokinetics : Preliminary pharmacokinetic evaluations suggest that the compound may achieve adequate brain exposure, which is crucial for targeting central nervous system infections like those caused by Toxoplasma gondii.
Future Directions
Further research is warranted to explore the full therapeutic potential of this compound. Investigations should focus on:
- Structure-Activity Relationship (SAR) : Understanding how modifications to the molecular structure affect biological activity.
- In Vivo Studies : Conducting animal studies to assess efficacy and safety profiles.
- Mechanistic Studies : Elucidating the precise biochemical pathways influenced by this compound.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for characterizing 3-Amino-5-chloropicolinic acid in laboratory settings?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection using C18 columns is widely employed, particularly for structurally similar chlorinated amino acids. Retention time optimization at 220 nm and gradient elution with acetonitrile/water mixtures (0.1% trifluoroacetic acid) are standard protocols. Complementary techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) should be used for structural confirmation .
Q. How should researchers handle safety protocols when working with this compound?
- Methodological Answer : Follow industrial/professional safety guidelines for chlorinated amino acids, including fume hood use, nitrile gloves, and lab coats. Emergency protocols for skin/eye exposure (e.g., 15-minute rinsing with water) and spill containment (neutralizing with sodium bicarbonate) are critical. Reference safety data sheets (SDS) for structurally analogous compounds to infer toxicity thresholds .
Q. What spectral characteristics (e.g., NMR, IR) confirm the identity of this compound?
- Methodological Answer : Key NMR signals include a deshielded aromatic proton (~8.5 ppm for H-6 in DMSO-d6) and a carboxylic acid proton (~13 ppm). IR spectra should show N-H stretching (3300–3500 cm⁻¹) and C=O vibrations (1690–1720 cm⁻¹). Compare with spectral libraries of related chlorinated picolinic acids to validate assignments .
Advanced Research Questions
Q. How can discrepancies in reported solubility data for this compound across solvents be resolved?
- Methodological Answer : Conduct systematic solubility studies using the shake-flask method under controlled temperature (25°C ± 0.5°C) and pH (2–12). Quantify dissolved compound via UV-Vis spectroscopy (λmax ~260 nm). Statistical analysis (e.g., ANOVA) identifies outliers, while molecular dynamics simulations model solvent interactions to explain anomalies .
Q. What experimental strategies optimize synthesis yield under varying catalytic conditions?
- Methodological Answer : Compare palladium-catalyzed amination (e.g., Buchwald-Hartwig) vs. nucleophilic substitution routes. Use design of experiments (DoE) to test variables: catalyst loading (1–5 mol%), temperature (80–120°C), and solvent polarity (DMF vs. THF). Monitor reaction progress via thin-layer chromatography (TLC) and isolate products via recrystallization (ethanol/water) .
Q. How to design stability studies for this compound under diverse pH and temperature conditions?
- Methodological Answer : Accelerated stability testing at 40°C/75% RH over 4 weeks, with periodic sampling. Analyze degradation products via LC-MS/MS. Kinetic modeling (Arrhenius equation) predicts shelf life. Buffer solutions (pH 1.2, 4.5, 6.8) simulate gastrointestinal conditions for pharmaceutical applications .
Q. What methodologies validate the purity of this compound in complex matrices?
- Methodological Answer : Combine HPLC with charged aerosol detection (CAD) for non-UV-active impurities. Spike recovery experiments (90–110% range) and limit of detection (LOD) studies (≤0.1%) ensure method robustness. Cross-validate with orthogonal techniques like capillary electrophoresis (CE) .
Q. How to address conflicting spectroscopic data in literature for this compound?
- Methodological Answer : Replicate published protocols using standardized reagents and instrumentation. Perform principal component analysis (PCA) on spectral datasets to identify systematic errors (e.g., solvent effects). Collaborate with open-access databases to archive raw data for transparency .
Q. Tables for Key Data
Properties
IUPAC Name |
3-amino-5-chloropyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c7-3-1-4(8)5(6(10)11)9-2-3/h1-2H,8H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPJYMVOYOHWVAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50597071 | |
Record name | 3-Amino-5-chloropyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50597071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53636-68-3 | |
Record name | 3-Amino-5-chloro-2-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53636-68-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-5-chloropyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50597071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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